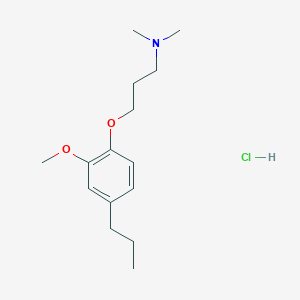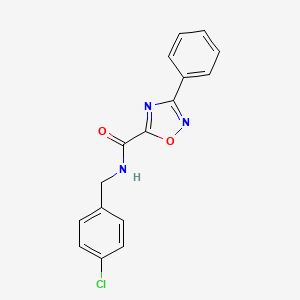![molecular formula C22H24F2N2O4 B5462129 1-[(2,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid](/img/structure/B5462129.png)
1-[(2,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a difluorophenylmethyl group and a phenylprop-2-enyl group, along with oxalic acid as a counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the alkylation of piperazine with 2,4-difluorobenzyl chloride under basic conditions to form the intermediate 1-(2,4-difluorophenylmethyl)piperazine. This intermediate is then subjected to a Heck reaction with cinnamyl bromide in the presence of a palladium catalyst to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond in the phenylprop-2-enyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[(2,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The presence of fluorine atoms may enhance the compound’s binding affinity and selectivity for certain receptors. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it may influence neurotransmitter systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-difluorophenyl)piperazine
- 4-(3-phenylprop-2-enyl)piperazine
- 1-(2,4-difluorophenyl)-4-phenylpiperazine
Uniqueness
1-[(2,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the combination of its difluorophenylmethyl and phenylprop-2-enyl groups, which confer distinct chemical properties and potential biological activities. The presence of oxalic acid as a counterion may also influence its solubility and stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2.C2H2O4/c21-19-9-8-18(20(22)15-19)16-24-13-11-23(12-14-24)10-4-7-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-9,15H,10-14,16H2;(H,3,4)(H,5,6)/b7-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCGJIGVKXADTO-KQGICBIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=C(C=C(C=C3)F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=C(C=C(C=C3)F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-1,2,4-triazol-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide](/img/structure/B5462047.png)

![2-chloro-4-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B5462061.png)
![2-methyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-4(3H)-pyrimidinone](/img/structure/B5462064.png)
![N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-L-phenylalaninamide dihydrochloride](/img/structure/B5462085.png)
![2-methyl-5-[2-(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-2-oxoethyl]pyrimidin-4(3H)-one](/img/structure/B5462092.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(1-ethylcyclopropyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5462099.png)
![3-fluoro-5-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5462100.png)

![3-(hydroxymethyl)-1-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-3-piperidinol](/img/structure/B5462121.png)
![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5462127.png)

![(3S,4S)-1-[2-(furan-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-4-propan-2-yloxypyrrolidin-3-ol](/img/structure/B5462136.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5462145.png)
